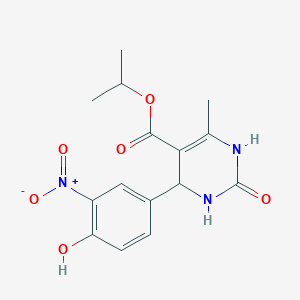
Propan-2-yl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the systematic name 4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxy-3-nitrophenyl)propan-2-yl]-2-nitrophenol .
- Its molecular formula is C₁₅H₈F₆N₂O₆ , and its molecular weight is approximately 426.22 g/mol .
- The compound features a hexafluoroisopropylidene group attached to a 2-nitrophenol moiety.
- It is a yellow crystalline solid with no specific melting or boiling point data available .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not widely documented in the literature. it likely involves the introduction of the hexafluoroisopropylidene group onto a suitable precursor.
- Industrial production methods remain proprietary, and detailed information is scarce .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction. For example:
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Reduction: Hydrogenation using a suitable catalyst.
Substitution: Reaction with nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Major products formed would vary based on the specific reaction pathway .
Scientific Research Applications
Chemistry: Limited information is available, but it could serve as a building block for more complex molecules.
Biology and Medicine: No specific applications are well-documented, but further research may reveal potential biological activities.
Industry: Its use in industry remains undisclosed, likely due to proprietary reasons.
Mechanism of Action
- Unfortunately, the exact mechanism by which this compound exerts its effects is not well-established.
- Further studies are needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
- Similar compounds are not explicitly listed in the available data. its unique hexafluoroisopropylidene group sets it apart from other nitrophenol derivatives .
Properties
Molecular Formula |
C15H17N3O6 |
|---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
propan-2-yl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O6/c1-7(2)24-14(20)12-8(3)16-15(21)17-13(12)9-4-5-11(19)10(6-9)18(22)23/h4-7,13,19H,1-3H3,(H2,16,17,21) |
InChI Key |
VPZZPQMUMVHANG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















